3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197225
InChI: InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
SMILES:
Molecular Formula: C10H11ClF2N2
Molecular Weight: 232.66 g/mol

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC16197225

Molecular Formula: C10H11ClF2N2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline -

Specification

Molecular Formula C10H11ClF2N2
Molecular Weight 232.66 g/mol
IUPAC Name 3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline
Standard InChI InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Standard InChI Key NQWNAOZFKBKJPG-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl

Introduction

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is an organic compound that belongs to the category of aromatic amines. It is characterized by the presence of a chloro substituent on the aromatic ring and a difluoropyrrolidinyl group attached to the amine functional group. This unique structural feature makes it a compound of interest in medicinal chemistry and material science.

Synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:

  • Starting Materials: The synthesis often begins with appropriate aromatic amines and difluoropyrrolidine derivatives.

  • Reaction Conditions: Elevated temperatures (typically around 80-120 °C) are required to ensure complete conversion and optimal yields.

  • Purification Methods: Post-reaction purification can be achieved through recrystallization or chromatography techniques to isolate the desired product.

Synthesis StepDescriptionConditions
Nucleophilic SubstitutionReaction between aromatic amine and difluoropyrrolidine derivativeElevated temperature (80-120 °C)
PurificationRecrystallization or chromatographyRoom temperature or controlled conditions

Applications and Biological Activity

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is notable for its potential applications in medicinal chemistry. The difluoropyrrolidinyl group enhances binding affinity to certain enzymes or receptors, potentially acting as an inhibitor in biochemical pathways. Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in cancer progression or inflammation pathways.

Application AreaDescription
Medicinal ChemistryPotential inhibitor in biochemical pathways
Material ScienceUnique structural features for material applications

Analytical Techniques for Characterization

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Analytical TechniquePurpose
Infrared Spectroscopy (IR)Functional group identification
Nuclear Magnetic Resonance (NMR)Structural confirmation
Mass Spectrometry (MS)Molecular weight and purity assessment

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